molecular formula C15H17N3O2 B6766771 N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-6-methylpyrazin-2-amine

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-6-methylpyrazin-2-amine

Cat. No.: B6766771
M. Wt: 271.31 g/mol
InChI Key: VFOKBJXSMROHKO-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-6-methylpyrazin-2-amine: is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a pyrazine moiety

Properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-6-methylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-8-16-10-14(18-11)17-9-12-4-2-5-13-15(12)20-7-3-6-19-13/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOKBJXSMROHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)NCC2=C3C(=CC=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-6-methylpyrazin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxepin intermediate, which is then coupled with a pyrazine derivative under specific reaction conditions. The key steps include:

    Formation of Benzodioxepin Intermediate: This step involves the cyclization of catechol with an appropriate dihalide under basic conditions to form the benzodioxepin ring.

    Coupling Reaction: The benzodioxepin intermediate is then reacted with a pyrazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-6-methylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxepin or pyrazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-6-methylpyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-6-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanamine
  • 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine hydrochloride
  • (3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)(1-methylcyclopropyl)methanone

Uniqueness

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-6-methylpyrazin-2-amine stands out due to its unique combination of the benzodioxepin and pyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

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